1-Octanol, 6-methyl-, (6R)-
Description
1-Octanol, 6-methyl-, (6R)- (CAS: 1653-40-3) is a branched-chain primary alcohol with the molecular formula C₉H₂₀O and a molecular weight of 144.258 g/mol . Its structure features a methyl group at the 6th carbon of an octanol backbone in the R-configuration, distinguishing it from other stereoisomers and linear-chain alcohols. This compound is also known as (S)-(+)-6-methyl-1-octanol due to its enantiomeric form . Its physicochemical properties, including solubility and partition coefficients, are influenced by the steric effects of the methyl branch and stereochemistry .
Properties
IUPAC Name |
(6R)-6-methyloctan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-9(2)7-5-4-6-8-10/h9-10H,3-8H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRGKAMABZHMCN-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octanol, 6-methyl-, (6R)- can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 6-methyloctan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .
Industrial Production Methods: Industrial production of 1-Octanol, 6-methyl-, (6R)- often involves the catalytic hydrogenation of 6-methyloctanal. This process uses catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature conditions. The resulting alcohol is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Octanol, 6-methyl-, (6R)- undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde (6-methyloctanal) or carboxylic acid (6-methyloctanoic acid) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane (6-methyloctane) using strong reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed:
Oxidation: 6-Methyloctanal, 6-Methyloctanoic acid.
Reduction: 6-Methyloctane.
Substitution: 6-Methyloctyl chloride, 6-Methyloctyl bromide.
Scientific Research Applications
1-Octanol, 6-methyl-, (6R)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in studies related to cell membrane permeability and as a solvent for various biological assays.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: 1-Octanol, 6-methyl-, (6R)- is employed in the production of fragrances, flavors, and plasticizers
Mechanism of Action
The mechanism of action of 1-Octanol, 6-methyl-, (6R)- involves its interaction with biological membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, it can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of 1-Octanol, 6-methyl-, (6R)- and Analogues
Key Observations:
- Branching Effects: The methyl branch in 6-methyl-1-octanol increases hydrophobicity compared to linear 1-octanol, leading to a higher estimated log P (~3.5 vs. 3.0) and lower aqueous solubility .
- Stereochemistry: The (6R) configuration may influence chiral recognition in pharmaceutical formulations, a property absent in non-stereospecific analogues like 2-ethyl-1-hexanol .
- Boiling Point: The branched structure lowers boiling point (~215–220°C) compared to linear 1-decanol (230°C), but it remains higher than shorter-chain alcohols like 1-octanol (195°C) .
Solubility and Partition Coefficients
Table 2: Solubility and Partition Data
Key Findings:
- Lipophilicity: The methyl branch enhances 1-octanol solubility (0.15–0.25 mol/dm³) compared to linear 1-octanol (0.10 mol/dm³), aligning with trends observed for aromatic acyclovir derivatives .
Functional Comparisons
Industrial and Biofuel Use
- Biofuel Potential: While 1-octanol is microbially produced for diesel-like biofuels , 6-methyl-1-octanol’s branched structure may improve cold-flow properties but reduce energy density compared to linear chains .
- Solvent Behavior: Unlike 1-octanol, which forms gels with certain solutes (e.g., Compound 3a in ), 6-methyl-1-octanol’s steric hindrance may suppress gelation, favoring homogeneous solutions.
Biological Activity
1-Octanol, 6-methyl-, (6R)-, also known as -6-methyloctan-1-ol, is a chiral alcohol with significant biological activity. Its molecular formula is . This compound has garnered attention due to its unique structural features and its interactions with biological systems. This article delves into the biological activity of 1-Octanol, 6-methyl-, (6R)-, examining its mechanisms of action, applications in research and industry, and relevant case studies.
Chemical Structure and Properties
The compound features a hydroxyl group (-OH) at the first carbon of an eight-carbon chain, with a methyl group (-CH3) attached to the sixth carbon. This configuration imparts distinct chemical characteristics that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 144.26 g/mol |
| Boiling Point | 168 °C |
| Density | 0.826 g/cm³ |
1-Octanol, 6-methyl-, (6R)- interacts with biological membranes by integrating into the lipid bilayer. This integration alters membrane fluidity and permeability, which can influence various cellular processes such as:
- Signal Transduction : Modifying how cells respond to external signals.
- Ion Transport : Affecting the movement of ions across cell membranes.
- Enzyme Activity : Interacting with specific enzymes and receptors to modulate their functions.
Biological Applications
The compound has diverse applications in various fields:
- Cell Membrane Studies : Used to investigate membrane permeability and fluidity.
- Pharmaceuticals : Acts as a chiral building block in drug synthesis.
- Industrial Uses : Employed in the production of fragrances and plasticizers.
Study on Membrane Interaction
A study demonstrated that 1-Octanol, 6-methyl-, (6R)- significantly affects the permeability of model lipid membranes. The results indicated that varying concentrations of the compound could alter membrane integrity, suggesting potential applications in drug delivery systems where membrane permeability is crucial .
Comparative Analysis
To understand the uniqueness of 1-Octanol, 6-methyl-, (6R)-, it is helpful to compare it with structurally similar compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-Octanol | Straight-chain alcohol | Basic solvent properties |
| 2-Octanol | Hydroxyl on second carbon | Moderate antimicrobial activity |
| 3-Octanol | Hydroxyl on third carbon | Less studied |
| 1-Octanol, 6-methyl-, (6R)- | Chiral with methyl substitution at sixth carbon | Potentially higher bioactivity due to chirality |
Q & A
Q. How can researchers validate the environmental persistence of (6R)-6-methyl-1-octanol using predictive models?
- Answer : Use EPI Suite™ to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) metrics. Experimental validation includes OECD 301F ready biodegradability tests. Compare half-lives in soil microcosms (aerobic vs. anaerobic) to refine model parameters. Discrepancies >20% warrant QSAR adjustments .
Methodological Notes
- Data Contradictions : Always cross-reference experimental data with NIST Chemistry WebBook entries and peer-reviewed studies to resolve inconsistencies .
- Safety Compliance : Adhere to SARA Title III and TSCA regulations for handling and reporting .
- Advanced Tools : Leverage predictive software (ALOGPS, EPI Suite) and chiral analytical techniques to streamline workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
